molecular formula C14H12N2O2S2 B2563577 2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 946227-83-4

2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2563577
CAS No.: 946227-83-4
M. Wt: 304.38
InChI Key: ARISAXCANJNVCB-UHFFFAOYSA-N
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Description

2-(5-(Thiophen-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide is an organic compound featuring a complex structure with two thiophene rings and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves the following steps:

  • Formation of Isoxazole Ring: : The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For instance, thiophene-2-carbaldehyde can be converted to its oxime, which is then oxidized to form the nitrile oxide. This intermediate reacts with an alkyne to form the isoxazole ring.

  • Acetamide Formation: : The acetamide moiety can be introduced by reacting the isoxazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine, followed by the addition of thiophen-2-ylmethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions. This includes using continuous flow reactors for the cycloaddition step to improve yield and efficiency, and employing automated systems for the subsequent acetamide formation to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene rings can undergo oxidation reactions, forming sulfoxides or sulfones depending on the oxidizing agent used.

    Reduction: The isoxazole ring can be reduced under hydrogenation conditions to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives of the isoxazole ring.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-(5-(Thiophen-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide has several research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its unique structure.

Mechanism of Action

The mechanism of action for 2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The isoxazole ring can act as a bioisostere for carboxylic acids, allowing it to inhibit enzymes that recognize carboxylate substrates. The thiophene rings can enhance binding affinity through π-π interactions with aromatic amino acids in protein active sites.

Comparison with Similar Compounds

Similar Compounds

    2-(5-(Thiophen-2-yl)isoxazol-3-yl)acetamide: Lacks the thiophen-2-ylmethyl group, potentially altering its biological activity and electronic properties.

    N-(Thiophen-2-ylmethyl)acetamide: Lacks the isoxazole ring, which may reduce its ability to interact with certain biological targets.

    2-(5-(Furan-2-yl)isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide: Similar structure but with furan rings instead of thiophene, which can affect its electronic properties and reactivity.

Uniqueness

2-(5-(Thiophen-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide is unique due to the combination of the isoxazole ring and two thiophene rings, providing a distinct set of electronic properties and potential biological activities that are not present in similar compounds.

Biological Activity

2-(5-(thiophen-2-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide is a compound that integrates isoxazole and thiophene moieties, suggesting potential biological activities. Isoxazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The compound features a unique structure combining:

  • Isoxazole ring : A five-membered heterocyclic compound containing nitrogen and oxygen.
  • Thiophene ring : A five-membered aromatic ring containing sulfur.
  • Acetamide group : Enhances solubility and bioavailability.

The biological activity of this compound is likely mediated through:

  • Enzyme Interaction : The isoxazole ring can modulate enzyme activity by binding to active sites.
  • Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways.
  • Cellular Uptake : The thiophene moiety may enhance cellular permeability, improving bioavailability.

Biological Activities

Recent studies have indicated various biological activities associated with this compound:

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial effects. For instance:

  • Study Findings : Isoxazole derivatives have demonstrated efficacy against a range of bacterial strains, suggesting potential applications in treating infections .

Anticancer Potential

Isoxazole-based compounds are investigated for their anticancer properties. Preliminary studies indicate:

  • Mechanism : These compounds may induce apoptosis in cancer cells through the inhibition of specific signaling pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of isoxazole derivatives has been documented:

  • Research Evidence : Compounds similar to this compound exhibit reduced production of pro-inflammatory cytokines in vitro .

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
N-benzyl-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamideBenzyl group additionAntimicrobial, anticancer
N-(2-morpholinoethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamideMorpholine ringEnzyme inhibition
N-(phenethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamidePhenethyl substitutionAntioxidant, antimicrobial

Case Studies

Several case studies have highlighted the efficacy of isoxazole derivatives in various biological contexts:

  • Antiviral Activity : A study evaluated the antiviral properties of isoxazole derivatives against viral pathogens, showing promising results against specific strains with low cytotoxicity .
  • Anticancer Studies : In vitro studies demonstrated that certain isoxazole compounds inhibited tumor growth in various cancer cell lines, indicating their potential as therapeutic agents .
  • Antimicrobial Efficacy : Research highlighted the effectiveness of isoxazole derivatives against resistant bacterial strains, suggesting their role in developing new antibiotics .

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c17-14(15-9-11-3-1-5-19-11)8-10-7-12(18-16-10)13-4-2-6-20-13/h1-7H,8-9H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARISAXCANJNVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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